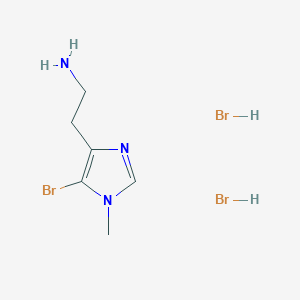
Ethyl 2-benzamido-2-cyanoacetate
Overview
Description
Ethyl 2-benzamido-2-cyanoacetate is an organic compound with the molecular formula C₁₂H₁₂N₂O₃. It is a pale-yellow to yellow-brown solid at room temperature. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 2-benzamido-2-cyanoacetate is a chemical compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in the biology and chemical behavior of living organisms .
Mode of Action
The interaction of this compound with its targets involves a process known as cyanoacetylation . In this process, the compound reacts with amines to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of biologically active novel heterocyclic moieties . These moieties are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of various heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other substances, can affect the compound’s interaction with amines . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides
Cellular Effects
Some studies suggest that benzamide-based compounds, which include Ethyl 2-benzamido-2-cyanoacetate, may have antiviral activities against bird flu influenza (H5N1) with viral reduction in the range of 85-65% .
Molecular Mechanism
It is known that the compound can be synthesized via a coupling reaction between α,β-unsaturated acetals and cyanoacetate
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-benzamido-2-cyanoacetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzamido-2-cyanoacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of bases such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Often carried out in the presence of catalysts like palladium on carbon.
Reduction Reactions: Conducted under anhydrous conditions with reducing agents.
Major Products Formed:
Heterocyclic Compounds: Formed through condensation reactions.
Scientific Research Applications
Ethyl 2-benzamido-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an intermediate in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the benzamido group.
Methyl 2-cyano-2-phenylamidoacetate: Similar but with a methyl ester group instead of an ethyl ester group.
N-cyanoacetamides: A broader class of compounds that share the cyanoacetamide functional group.
Uniqueness: Ethyl 2-benzamido-2-cyanoacetate is unique due to the presence of both the benzamido and cyano groups, which confer specific reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-benzamido-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZGULCGNJTQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers](/img/structure/B2710434.png)

![2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2710437.png)
![2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2710440.png)
![8-[(2-methoxyethyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2710442.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2710443.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)


